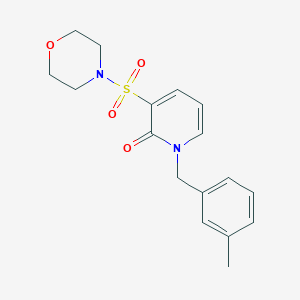

1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-14-4-2-5-15(12-14)13-18-7-3-6-16(17(18)20)24(21,22)19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSWXXJECWSWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the pyridinone core and introduce the 3-methylbenzyl group through a Friedel-Crafts alkylation reaction. The morpholinosulfonyl group can be introduced via a sulfonylation reaction using morpholine and a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group in 1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one may enhance its efficacy against various bacterial strains. For instance, research on related sulfonamide derivatives has shown promising results against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

Research into the anticancer potential of pyridine derivatives has revealed that certain modifications can lead to enhanced cytotoxicity against cancer cell lines. The morpholino and sulfonyl groups may contribute to the compound's ability to inhibit cancer cell proliferation. Preliminary studies have demonstrated that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Pharmacology

Enzyme Inhibition

The compound is believed to interact with specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known inhibitors of carbonic anhydrase and other key enzymes. This interaction could be leveraged for the development of drugs targeting metabolic disorders or conditions such as glaucoma, where enzyme inhibition plays a critical role .

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of pyridine derivatives. Compounds structurally related to this compound may exhibit activity at neurotransmitter receptors or influence neuronal signaling pathways. This could open avenues for research into treatments for neurological disorders such as depression or anxiety .

Material Science

Polymer Chemistry

In material science, the unique chemical structure of this compound may allow it to be utilized as a building block for novel polymers. The incorporation of pyridine and sulfonamide functionalities can lead to materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating such compounds has shown improved performance characteristics, suggesting potential applications in coatings and advanced materials .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing that structural modifications could enhance potency against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with pyridine-based compounds showed that specific substitutions led to increased apoptosis rates. The compound's ability to induce cell cycle arrest was assessed using flow cytometry, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives

Substitution Patterns and Functional Group Effects

N1-Substituted Derivatives

- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives: These compounds feature a piperazinylphenyl group at N1, enhancing serotonin reuptake inhibition (SRI) activity. In vitro studies demonstrated IC₅₀ values for 5-HT reuptake inhibition ranging from 10–50 nM, attributed to the piperazine group’s basicity and affinity for monoamine transporters .

- 1-(2-Morpholinoethyl)pyridin-2(1H)-one derivatives: A morpholinoethyl substituent at N1 (e.g., EP 3,041,475 B1) is associated with kinase or reverse transcriptase inhibition. The ethyl linker between morpholine and pyridinone allows conformational flexibility, while the morpholinosulfonyl group in the target compound provides direct sulfonamide-mediated hydrogen bonding, likely altering target specificity .

C3-Substituted Derivatives

- 3-(Aryl/heteroaryl)-5-(phenylamino)pyridin-2(1H)-ones: Substitution at C3 with aryl groups (e.g., 3-chlorophenyl, 3-acetylphenyl) and at C5 with phenylamino groups (e.g., compounds 73–75) conferred anti-allodynic activity in rodent models. The phenylamino group at C5 enhanced potency (EC₅₀ < 1 μM) by modulating ion channel interactions, whereas the morpholinosulfonyl group in the target compound may engage in sulfonamide-specific enzyme interactions (e.g., carbonic anhydrase or kinases) .

- 3-(Trifluoromethyl)pyridin-2(1H)-one: The electron-withdrawing trifluoromethyl group at C3 increases metabolic stability and acidity of the lactam proton (pKa ~4.5), enhancing bioavailability. In contrast, the morpholinosulfonyl group introduces steric bulk and hydrogen-bond acceptor capacity, which may reduce passive diffusion but improve target binding .

Key Findings :

- The target compound’s morpholinosulfonyl group distinguishes it from N1-morpholinoethyl derivatives, which exhibit kinase inhibition (e.g., CDK2 IC₅₀ = 0.2–1 μM) . The sulfonyl group may favor interactions with polar enzyme active sites.

- Anti-allodynic pyridinones (e.g., compound 74) prioritize C3 aryl groups for ion channel modulation, while the target compound’s C3 sulfonamide group likely shifts activity toward enzyme targets .

- Serotonin reuptake inhibitors (e.g., piperazinyl derivatives) emphasize basic N1 substituents, contrasting with the target compound’s neutral 3-methylbenzyl group .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

| Compound | logP (Predicted) | Hydrogen Bond Acceptors | Molecular Weight (g/mol) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 3.2 | 6 | 360.4 | <0.1 (aqueous) |

| 1-(4-Piperazinylphenyl) derivative | 2.8 | 5 | 325.3 | 0.5 (PBS) |

| 3-(3-Chlorophenyl)-5-phenylamino | 4.1 | 3 | 310.7 | <0.01 (aqueous) |

| 3-(Trifluoromethyl) derivative | 2.5 | 3 | 207.1 | 1.2 (aqueous) |

- The target compound’s higher logP (3.2 vs. 2.5–2.8 in others) reflects the 3-methylbenzyl group’s lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

- Morpholinosulfonyl’s hydrogen-bond acceptors (6 vs.

Biological Activity

1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a pyridinone core with a 3-methylbenzyl group and a morpholinosulfonyl moiety. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 348.4 g/mol

- CAS Number : 1251627-77-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Friedel-Crafts Alkylation : To introduce the 3-methylbenzyl group onto the pyridinone core.

- Sulfonylation : Using morpholine and a sulfonyl chloride to attach the morpholinosulfonyl group.

These methods are optimized in industrial settings to enhance yield and reduce costs, often employing advanced techniques like continuous flow reactors .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors involved in critical biological pathways.

Pharmacological Potential

Research indicates that this compound may serve as a biochemical probe or therapeutic agent in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit activity against various pathogens, including bacteria and protozoa. For instance, sulfonamide derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria .

- Cancer Research : Compounds within this chemical class are being investigated for their potential anti-cancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of related compounds:

| Study | Compound | Activity | IC Value | Reference |

|---|---|---|---|---|

| Compound A | Antimicrobial | 4.98 μM (against P. falciparum) | ||

| Compound B | Cytotoxicity | >64 μg/mL (non-toxic) | ||

| Compound C | Antiproliferative | 18.19 μg/mL (selective) |

These studies highlight the potential for this compound to be developed into effective therapeutic agents.

Future Directions

The ongoing research into the biological activity of this compound suggests that further investigations are warranted to fully understand its pharmacological potential. Key areas for future research include:

- In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

Q & A

Q. Contradictions :

- reports low toxicity in animal models, while highlights CYP3A4 induction risks. This discrepancy suggests species-specific metabolic differences or assay variability.

- Recommendation : Conduct cross-species metabolite profiling (e.g., human hepatocytes vs. rodent models) to clarify translational relevance .

Future Research Directions

- Target validation : CRISPR-based gene silencing to confirm primary targets (DPP-4 vs. IGF-1R) .

- In vivo efficacy : Test in diabetic or inflammatory murine models with pharmacokinetic monitoring .

- Computational modeling : Machine learning to predict metabolite formation and optimize ADME properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.